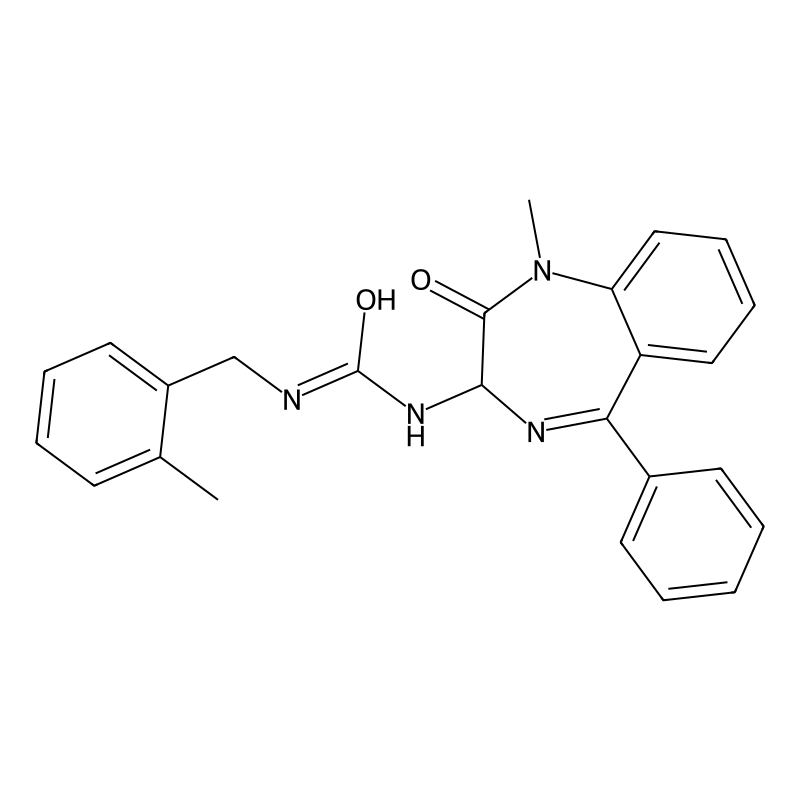

3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[(2-methylphenyl)methyl]urea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

The compound 3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[(2-methylphenyl)methyl]urea is a complex organic molecule characterized by a benzodiazepine core structure. Its molecular formula is and it has a molecular weight of approximately 412.5 g/mol. The compound features a urea functional group attached to a benzodiazepine moiety, which is known for its potential biological activities, particularly in the field of medicinal chemistry.

- Oxidation: This can introduce additional functional groups or modify existing ones, typically using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can alter the oxidation state of the compound, commonly utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution Reactions: The urea nitrogen can participate in nucleophilic or electrophilic substitution reactions, allowing for the introduction of new substituents.

These reactions are pivotal for the modification and optimization of the compound's properties for therapeutic applications.

The biological activity of this compound is primarily linked to its interaction with various molecular targets in biological systems. Potential mechanisms include:

- Binding to Receptors: The compound may interact with specific receptors, modulating their activity and influencing physiological responses.

- Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic effects.

- Signal Transduction Interference: The compound could interfere with cellular signaling pathways, altering cellular responses and functions .

Such activities suggest its potential utility in pharmacological applications, particularly in treating conditions related to neurological and psychiatric disorders.

The synthesis of this compound typically involves several key steps:

- Formation of the Diazepine Ring: Starting materials such as phenylhydrazine and diketones undergo cyclization to form the benzodiazepine core.

- Methylation: The diazepine ring is methylated at the nitrogen atom to introduce the 1-methyl group.

- Urea Formation: The resulting intermediate is reacted with an appropriate isocyanate (e.g., 2-methylphenyl isocyanate) to yield the final urea derivative.

Optimizing reaction conditions, such as temperature and solvent choice, is crucial for maximizing yield and purity during synthesis .

This compound has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may be developed as a therapeutic agent for treating anxiety, depression, or other neurological disorders.

- Research: It serves as a valuable tool in pharmacological studies aimed at understanding benzodiazepine-related mechanisms and developing new drugs.

Interaction studies are essential for understanding how this compound behaves in biological systems. Investigations may focus on:

- Receptor Binding Affinity: Assessing how well the compound binds to specific receptors compared to known drugs.

- Metabolic Stability: Evaluating how the compound is metabolized by enzymes in the liver or other tissues.

- Synergistic Effects: Exploring potential interactions with other pharmacological agents that could enhance therapeutic effects or reduce side effects .

Several compounds share structural similarities with 3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[(2-methylphenyl)methyl]urea. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(n-butyl)urea | Image | Contains a butyl group instead of a methylphenyl group; potential differences in solubility and biological activity. |

| 3-(3-methylphenyl)-1-(2-methylphenyl)urea | Image | Lacks the benzodiazepine core; primarily studied for different biological activities. |

| 1-(5-chloro-2-methylphenyl)urea | Image | Substituted with chlorine; may exhibit distinct pharmacological properties due to halogenation. |

These compounds illustrate variations in substituents that can significantly affect their pharmacological profiles and therapeutic potentials. The unique combination of the benzodiazepine structure with specific urea derivatives distinguishes 3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-[(2-methylphenyl)methyl]urea from others in its class .